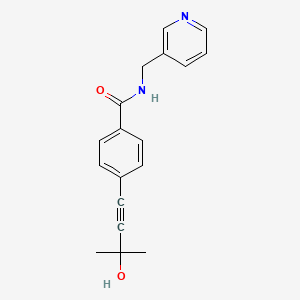![molecular formula C17H22ClN5O B5226691 1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)
1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, commonly known as CCT or CCT137690, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential applications in cancer research. CCT works by inhibiting the activity of a protein called Mps1, which is involved in the regulation of cell division. In
Mecanismo De Acción
Mps1 is a protein kinase that plays a critical role in the regulation of cell division. It is involved in the proper alignment and segregation of chromosomes during mitosis. Inhibition of Mps1 activity by CCT leads to defects in chromosome alignment and segregation, ultimately leading to cell death.
Biochemical and Physiological Effects
In addition to its effects on cell division, CCT has also been shown to inhibit the activity of other protein kinases, including Aurora B and Aurora C. These proteins are involved in the regulation of various cellular processes, including cell division, DNA damage response, and apoptosis. CCT has also been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCT is its specificity for Mps1, which allows for targeted inhibition of this protein without affecting other cellular processes. However, CCT has also been shown to have off-target effects on other protein kinases, which may complicate its use in certain experimental settings. Additionally, CCT has limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
Future research on CCT may focus on further elucidating its mechanism of action and identifying potential therapeutic applications in cancer treatment. Additionally, efforts may be made to improve the solubility and bioavailability of CCT, as well as to develop more specific and potent inhibitors of Mps1. Finally, the potential use of CCT in combination with other cancer therapies, such as chemotherapy and radiation therapy, may also be explored.
Métodos De Síntesis
The synthesis of CCT involves a series of chemical reactions, starting with the reaction of 4-chlorobenzylamine with ethyl 2-bromoacetate to form 4-chlorobenzyl 2-ethyl-2-(2-bromoacetamido)acetate. This intermediate is then reacted with sodium azide to form 1-(4-chlorobenzyl)-4-ethyl-1,2,3-triazole-5-carboxamide. Finally, the piperidine moiety is added through a reductive amination reaction with 1-piperidinecarboxaldehyde to form the final product, CCT137690.
Aplicaciones Científicas De Investigación
CCT has been shown to have potential applications in cancer research, particularly in the area of targeted therapy. Mps1, the protein targeted by CCT, is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in cancer cells while sparing normal cells. CCT has also been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O/c18-15-6-4-14(5-7-15)12-23-13-16(20-21-23)17(24)19-8-11-22-9-2-1-3-10-22/h4-7,13H,1-3,8-12H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBRALWDPFOHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5226680.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)

